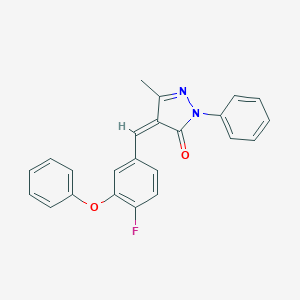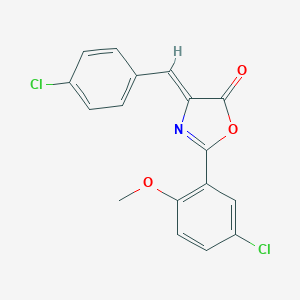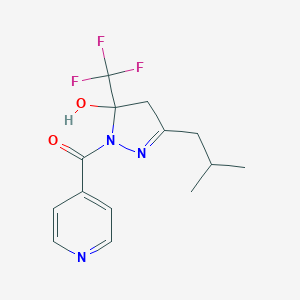![molecular formula C20H26N4O3 B299261 3-{2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]hydrazino}-N-(3-methoxypropyl)-3-oxopropanamide](/img/structure/B299261.png)
3-{2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]hydrazino}-N-(3-methoxypropyl)-3-oxopropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]hydrazino}-N-(3-methoxypropyl)-3-oxopropanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as DPP-4 inhibitors, and it is used to treat type 2 diabetes mellitus. The purpose of
Wirkmechanismus
The mechanism of action of 3-{2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]hydrazino}-N-(3-methoxypropyl)-3-oxopropanamide involves the inhibition of DPP-4. DPP-4 is an enzyme that degrades incretin hormones, which are responsible for stimulating insulin secretion and reducing glucagon secretion. By inhibiting DPP-4, 3-{2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]hydrazino}-N-(3-methoxypropyl)-3-oxopropanamide increases the levels of incretin hormones, leading to better glycemic control in patients with type 2 diabetes mellitus.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-{2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]hydrazino}-N-(3-methoxypropyl)-3-oxopropanamide include improved glycemic control, increased insulin secretion, and reduced glucagon secretion. This compound also has a positive effect on lipid metabolism, leading to a reduction in triglycerides and LDL cholesterol levels.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-{2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]hydrazino}-N-(3-methoxypropyl)-3-oxopropanamide in lab experiments include its specificity for DPP-4 inhibition, its ability to improve glycemic control, and its positive effect on lipid metabolism. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its long-term effects.
Zukünftige Richtungen
There are several future directions for the study of 3-{2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]hydrazino}-N-(3-methoxypropyl)-3-oxopropanamide. These include:
1. Further studies to determine the long-term effects of this compound on glycemic control and lipid metabolism.
2. The development of more potent and selective DPP-4 inhibitors for the treatment of type 2 diabetes mellitus.
3. The investigation of the potential therapeutic applications of this compound in other metabolic diseases, such as obesity and metabolic syndrome.
4. The study of the effects of this compound on other physiological processes, such as inflammation and oxidative stress.
Conclusion:
In conclusion, 3-{2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]hydrazino}-N-(3-methoxypropyl)-3-oxopropanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications in the treatment of type 2 diabetes mellitus. This compound acts as a DPP-4 inhibitor, which increases the levels of incretin hormones, leading to better glycemic control in patients with type 2 diabetes mellitus. While this compound has several advantages in lab experiments, further studies are needed to determine its long-term effects and potential toxicity. There are also several future directions for the study of this compound, including the development of more potent and selective DPP-4 inhibitors and the investigation of its potential therapeutic applications in other metabolic diseases.
Synthesemethoden
The synthesis of 3-{2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]hydrazino}-N-(3-methoxypropyl)-3-oxopropanamide involves the reaction of two compounds, namely, 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxaldehyde and N-(3-methoxypropyl)-3-oxopropanamide. The reaction is catalyzed by hydrazine hydrate, which results in the formation of the final product.
Wissenschaftliche Forschungsanwendungen
3-{2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]hydrazino}-N-(3-methoxypropyl)-3-oxopropanamide has been extensively studied for its therapeutic potential in the treatment of type 2 diabetes mellitus. This compound acts as a DPP-4 inhibitor, which means that it prevents the degradation of incretin hormones. Incretin hormones are responsible for stimulating insulin secretion and reducing glucagon secretion. By inhibiting DPP-4, 3-{2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]hydrazino}-N-(3-methoxypropyl)-3-oxopropanamide increases the levels of incretin hormones, leading to better glycemic control in patients with type 2 diabetes mellitus.
Eigenschaften
Produktname |
3-{2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]hydrazino}-N-(3-methoxypropyl)-3-oxopropanamide |
|---|---|
Molekularformel |
C20H26N4O3 |
Molekulargewicht |
370.4 g/mol |
IUPAC-Name |
N//'-[(Z)-(2,5-dimethyl-1-phenylpyrrol-3-yl)methylideneamino]-N-(3-methoxypropyl)propanediamide |
InChI |
InChI=1S/C20H26N4O3/c1-15-12-17(16(2)24(15)18-8-5-4-6-9-18)14-22-23-20(26)13-19(25)21-10-7-11-27-3/h4-6,8-9,12,14H,7,10-11,13H2,1-3H3,(H,21,25)(H,23,26)/b22-14- |
InChI-Schlüssel |
FOTWFBRSTUSZBR-HMAPJEAMSA-N |
Isomerische SMILES |
CC1=CC(=C(N1C2=CC=CC=C2)C)/C=N\NC(=O)CC(=O)NCCCOC |
SMILES |
CC1=CC(=C(N1C2=CC=CC=C2)C)C=NNC(=O)CC(=O)NCCCOC |
Kanonische SMILES |
CC1=CC(=C(N1C2=CC=CC=C2)C)C=NNC(=O)CC(=O)NCCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[4-(allyloxy)benzylidene]-2-(5-chloro-2-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B299182.png)

![3-(4-bromophenyl)-1-[(4-methoxyphenoxy)acetyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B299188.png)

![5-({5-[(4-Chlorophenyl)sulfanyl]-2-furyl}methylene)-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one](/img/structure/B299191.png)
![(5Z)-5-[[5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]-2-(4-methoxyanilino)-1,3-thiazol-4-one](/img/structure/B299193.png)
![(5Z)-2-anilino-5-[[5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B299194.png)
![4-({5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B299195.png)
![methyl 1-(3-bromophenyl)-2-methyl-4-[4-(methylsulfanyl)benzylidene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B299197.png)
![2-{[(4-chlorophenyl)sulfonyl]-4-ethoxyanilino}-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B299198.png)
![2-{[(4-chlorophenyl)sulfonyl]-4-ethoxyanilino}-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide](/img/structure/B299199.png)
![N-(3-chloro-4-methoxyphenyl)-2-{[(4-chlorophenyl)sulfonyl]-4-ethoxyanilino}acetamide](/img/structure/B299200.png)